molecular formula C5H5NO2 B1319422 1-(Oxazol-2-yl)ethanone CAS No. 77311-07-0

1-(Oxazol-2-yl)ethanone

Cat. No.: B1319422
CAS No.: 77311-07-0
M. Wt: 111.1 g/mol
InChI Key: QCDUAXSWPGEYBB-UHFFFAOYSA-N
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Description

1-(Oxazol-2-yl)ethanone is a heterocyclic organic compound that contains an oxazole ring and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . The reaction typically proceeds with high efficiency, yielding the desired oxazole derivative.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds.

Scientific Research Applications

1-(Oxazol-2-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Oxazol-2-yl)ethanone exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial cells. In cancer research, the compound has been shown to interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

1-(Oxazol-2-yl)ethanone can be compared with other oxazole derivatives, such as:

    2-(4-Ethyl-2-pyridyl)-1H-imidazole based 1,3,4-oxadiazole scaffolds: These compounds have shown significant antifungal activity.

    2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These derivatives have demonstrated antibacterial potential.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDUAXSWPGEYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599867
Record name 1-(1,3-Oxazol-2-yl)ethan-1-one
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77311-07-0
Record name 1-(Oxazol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77311-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-oxazol-2-yl)ethan-1-one
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Record name 2-Acetyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038175
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